molecular formula C27H29FO4 B143640 2,3,4-Tri-O-benzyl-L-fucopyranosyl fluoride CAS No. 127061-08-9

2,3,4-Tri-O-benzyl-L-fucopyranosyl fluoride

Cat. No.: B143640
CAS No.: 127061-08-9
M. Wt: 436.5 g/mol
InChI Key: LTPFHXXARNMHNH-OGPNLZSQSA-N
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Description

2,3,4-Tri-O-benzyl-L-fucopyranosyl fluoride is a synthetic organic compound derived from L-fucose, a naturally occurring deoxy sugar. This compound is characterized by the presence of three benzyl groups attached to the oxygen atoms at positions 2, 3, and 4 of the fucopyranose ring, and a fluoride group at the anomeric position. It is commonly used in organic synthesis and carbohydrate chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4-Tri-O-benzyl-L-fucopyranosyl fluoride typically involves the protection of the hydroxyl groups of L-fucose followed by the introduction of the fluoride group. A common synthetic route includes the following steps:

    Protection of Hydroxyl Groups: L-fucose is treated with benzyl chloride in the presence of a base such as sodium hydride to form 2,3,4-Tri-O-benzyl-L-fucopyranose.

    Introduction of Fluoride Group: The protected fucopyranose is then reacted with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the fluoride group at the anomeric position, yielding this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale and higher efficiency. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2,3,4-Tri-O-benzyl-L-fucopyranosyl fluoride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The fluoride group can be displaced by nucleophiles such as alcohols, amines, and thiols.

    Hydrogenolysis: The benzyl protecting groups can be removed by catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide, ammonia, or thiols in solvents like methanol or ethanol.

    Hydrogenolysis: Palladium on carbon (Pd/C) catalyst in the presence of hydrogen gas.

Major Products Formed

    Nucleophilic Substitution: Depending on the nucleophile used, products such as glycosides, glycosylamines, and glycosylthiols can be formed.

    Hydrogenolysis: Removal of benzyl groups yields L-fucopyranosyl fluoride.

Scientific Research Applications

2,3,4-Tri-O-benzyl-L-fucopyranosyl fluoride has several applications in scientific research:

    Carbohydrate Chemistry: Used as a glycosyl donor in the synthesis of complex oligosaccharides and glycoconjugates.

    Biological Studies: Employed in the study of glycosylation processes and the role of fucose-containing glycans in biological systems.

    Medicinal Chemistry: Utilized in the development of glycomimetic drugs and inhibitors of glycosyltransferases.

    Material Science: Applied in the synthesis of glycopolymers and glyco-functionalized materials for biomedical applications.

Mechanism of Action

The mechanism of action of 2,3,4-Tri-O-benzyl-L-fucopyranosyl fluoride involves its role as a glycosyl donor in glycosylation reactions. The fluoride group at the anomeric position is a good leaving group, facilitating the formation of glycosidic bonds with acceptor molecules. This compound targets glycosyltransferases and other enzymes involved in carbohydrate metabolism, influencing various biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2,3,4-Tri-O-benzyl-D-glucopyranosyl fluoride
  • 2,3,4-Tri-O-benzyl-D-galactopyranosyl fluoride
  • 2,3,4-Tri-O-benzyl-L-rhamnopyranosyl fluoride

Uniqueness

2,3,4-Tri-O-benzyl-L-fucopyranosyl fluoride is unique due to its specific configuration and the presence of the L-fucose moiety. This configuration imparts distinct reactivity and selectivity in glycosylation reactions compared to its D-glucose, D-galactose, and L-rhamnose counterparts. The L-fucose moiety is also biologically significant, being a component of various glycoconjugates involved in cell-cell recognition and signaling.

Properties

IUPAC Name

(3S,4R,5R,6S)-2-fluoro-6-methyl-3,4,5-tris(phenylmethoxy)oxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29FO4/c1-20-24(29-17-21-11-5-2-6-12-21)25(30-18-22-13-7-3-8-14-22)26(27(28)32-20)31-19-23-15-9-4-10-16-23/h2-16,20,24-27H,17-19H2,1H3/t20-,24+,25+,26-,27?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTPFHXXARNMHNH-OGPNLZSQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)F)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@@H](C(O1)F)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29FO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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